Bis-(1H-imidazol-2-YL)-methanol
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Overview
Description
Bis-(1H-imidazol-2-YL)-methanol is a chemical compound that features two imidazole rings attached to a central methanol group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(1H-imidazol-2-YL)-methanol typically involves the reaction of imidazole with formaldehyde under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pH, are carefully monitored and controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Bis-(1H-imidazol-2-YL)-methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.
Substitution: The imidazole rings can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can produce various alkyl or acyl imidazole derivatives.
Scientific Research Applications
Bis-(1H-imidazol-2-YL)-methanol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential as an enzyme inhibitor, particularly in the study of metalloenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving metal ion dysregulation.
Industry: It is used in the synthesis of advanced materials and as a building block for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of Bis-(1H-imidazol-2-YL)-methanol involves its interaction with metal ions and enzymes. The imidazole rings can coordinate with metal ions, affecting the activity of metalloenzymes. This coordination can inhibit or enhance the enzyme’s activity, depending on the specific enzyme and metal ion involved. The compound’s ability to form stable complexes with metals is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1H-imidazol-2-yl)pyridine: This compound also features imidazole rings and is used in similar applications, particularly in coordination chemistry.
2,6-Bis(4,5-dimethyl-1H-imidazol-2-yl)pyridine: Another related compound with additional methyl groups, which can influence its chemical properties and applications.
Uniqueness
Bis-(1H-imidazol-2-YL)-methanol is unique due to the presence of a central methanol group, which can influence its solubility and reactivity. This structural feature distinguishes it from other imidazole-based compounds and can lead to different chemical behaviors and applications.
Properties
Molecular Formula |
C7H8N4O |
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Molecular Weight |
164.16 g/mol |
IUPAC Name |
bis(1H-imidazol-2-yl)methanol |
InChI |
InChI=1S/C7H8N4O/c12-5(6-8-1-2-9-6)7-10-3-4-11-7/h1-5,12H,(H,8,9)(H,10,11) |
InChI Key |
YWBNUICXGZZHMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)C(C2=NC=CN2)O |
Origin of Product |
United States |
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